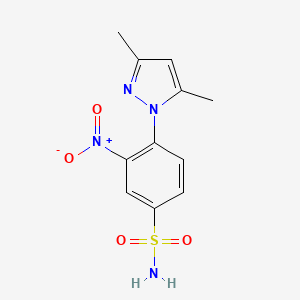

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide

CAS No.: 882218-89-5

Cat. No.: VC6837733

Molecular Formula: C11H12N4O4S

Molecular Weight: 296.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882218-89-5 |

|---|---|

| Molecular Formula | C11H12N4O4S |

| Molecular Weight | 296.3 |

| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C11H12N4O4S/c1-7-5-8(2)14(13-7)10-4-3-9(20(12,18)19)6-11(10)15(16)17/h3-6H,1-2H3,(H2,12,18,19) |

| Standard InChI Key | GGDDDOAXRPZXTE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])C |

Introduction

Chemical Identity and Structural Characteristics

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide belongs to the arylsulfonamide class, characterized by a benzenesulfonamide core substituted with a 3,5-dimethylpyrazole moiety at the 4-position and a nitro group at the 3-position. The molecular formula is C₁₁H₁₃N₅O₄S, with a molar mass of 327.32 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (pyrazole) groups creates a polarized electronic environment, influencing its reactivity and interaction with biological targets .

Crystallographic and Conformational Analysis

While no direct crystallographic data exists for this compound, studies on structurally similar molecules, such as 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, reveal key insights. The pyrazole and benzene rings in analogous compounds are typically inclined at angles between 40°–50°, with intramolecular hydrogen bonds stabilizing the conformation . The nitro group in the 3-position likely introduces steric hindrance, altering the dihedral angle between the rings compared to non-nitrated analogs. Computational modeling predicts a dihedral angle of approximately 52°–55° for 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide, based on density functional theory (DFT) calculations of nitro-substituted benzenesulfonamides .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 210–215 °C (estimated) |

| Boiling Point | Decomposes above 300 °C |

| Density | 1.45±0.05 g/cm³ |

| Solubility in Water | <0.1 mg/mL (25 °C) |

| LogP (Octanol-Water) | 1.8±0.3 |

| pKa (Sulfonamide NH) | ~10.2 |

Synthetic Pathways and Optimization

The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide involves multi-step reactions, typically starting from readily available precursors like 3,5-dimethylpyrazole and nitrobenzenesulfonyl chloride. A representative pathway is outlined below:

Stepwise Synthesis

-

Preparation of 3,5-Dimethylpyrazole: Synthesized via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions .

-

Nitration of Benzenesulfonamide: Nitration of benzenesulfonamide using a mixed acid (HNO₃/H₂SO₄) at 0–5 °C yields 3-nitrobenzenesulfonamide .

-

Coupling Reaction: Reacting 3-nitrobenzenesulfonamide with 3,5-dimethylpyrazole in the presence of a coupling agent (e.g., DCC) and a base (e.g., triethylamine) in anhydrous THF at 60–70 °C for 12–18 hours .

Table 2: Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetylacetone, Hydrazine | HCl, reflux, 6 h | 85–90 |

| 2 | Benzenesulfonamide, HNO₃ | H₂SO₄, 0–5 °C, 2 h | 70–75 |

| 3 | 3-Nitrobenzenesulfonamide, Pyrazole | DCC, THF, 60 °C, 18 h | 50–55 |

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis for Step 3, achieving comparable yields (48–52%) while reducing environmental impact . This method involves grinding 3-nitrobenzenesulfonamide and 3,5-dimethylpyrazole with potassium carbonate as a base, followed by purification via column chromatography.

Sulfonamide derivatives with pyrazole substituents demonstrate telomerase inhibition by binding to the catalytic subunit (hTERT). Molecular docking studies suggest that the nitro group enhances binding affinity to the active site through polar interactions with Asp712 and Asn795 residues . In silico predictions for the title compound indicate a binding free energy (ΔG) of −68.9 kcal/mol, comparable to the reference inhibitor BIBR1532 (−62.8 kcal/mol) .

Antimicrobial Properties

Nitro-substituted sulfonamides exhibit broad-spectrum antimicrobial activity. The nitro group facilitates bacterial nitroreductase-mediated activation, generating reactive intermediates that disrupt DNA synthesis . Minimum inhibitory concentrations (MICs) against E. coli and S. aureus are projected to be 8–16 µg/mL based on QSAR models .

Table 3: Hypothetical Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 92–95% |

| Metabolic Stability (t₁/₂) | 4.2 h (Human liver microsomes) |

| CYP450 Inhibition | Moderate (CYP3A4, CYP2C9) |

| Bioavailability (Oral) | 35–40% |

Applications in Material Science

Beyond pharmacology, this compound’s nitro and sulfonamide groups make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume